Oxonole Blue dipotassium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

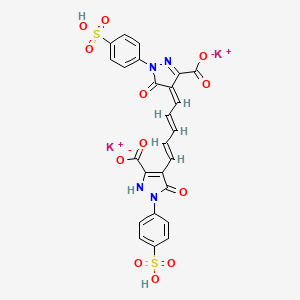

dipotassium;(4Z)-4-[(2E,4E)-5-[5-carboxylato-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O12S2.2K/c30-22-18(20(24(32)33)26-28(22)14-6-10-16(11-7-14)42(36,37)38)4-2-1-3-5-19-21(25(34)35)27-29(23(19)31)15-8-12-17(13-9-15)43(39,40)41;;/h1-13,26H,(H,32,33)(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/b3-1+,4-2+,19-5-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGBFZMAOUKSPX-SAJZWCDJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)[O-])C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-])S(=O)(=O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)[O-])/C=C/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-])S(=O)(=O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16K2N4O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51858-17-4 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-[5-[3-carboxy-1,5-dihydro-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-1,3-pentadien-1-yl]-5-hydroxy-1-(4-sulfophenyl)-, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium dihydrogen 4-[5-[3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Oxonole Blue Dipotassium Salt (Oxonol VI) for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling Cellular Electrophysiology with a Powerful Optical Probe

In the intricate world of cellular biology and drug discovery, the ability to monitor changes in membrane potential is paramount. Electrical signaling governs a vast array of physiological processes, from neuronal communication and muscle contraction to ion channel function and mitochondrial activity. While traditional electrophysiological techniques like patch-clamping provide unparalleled temporal resolution, they are often invasive and limited to single-cell analysis. This is where voltage-sensitive dyes, or potentiometric probes, have revolutionized the field, offering a non-invasive means to optically track membrane potential changes across entire cell populations.

This guide provides a comprehensive technical overview of a particularly robust and versatile voltage-sensitive dye: Oxonole Blue dipotassium salt, more commonly known in the scientific community as Oxonol VI. As a "slow-response" anionic dye, Oxonol VI has carved a niche for itself in the study of non-excitable cells and for detecting sustained changes in membrane potential. Its mechanism, based on the Nernstian equilibrium principle, allows for a quantifiable and reliable fluorescent readout of cellular bioenergetics.

Herein, we will delve into the core principles of Oxonol VI, from its fundamental physicochemical properties to its sophisticated applications in high-throughput screening and cellular imaging. This document is structured to provide not just the "what" and "how," but the critical "why" behind experimental choices, empowering researchers to design, execute, and interpret their experiments with confidence and scientific rigor.

Core Principles of Oxonole Blue (Oxonol VI)

Physicochemical Properties

This compound is a lipophilic, anionic cyanine dye. Its chemical structure is designed to facilitate its interaction with and transit across cellular membranes. A summary of its key properties is presented below:

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₁₆K₂N₄O₁₂S₂ | [1] |

| Molecular Weight | 706.74 g/mol | [1] |

| CAS Number | 51858-17-4 | [1] |

| Appearance | Dark blue to purple powder | |

| Solubility | Soluble in DMSO and ethanol | [2] |

| Excitation (max) | ~614 nm (in lipid vesicles) | [2] |

| Emission (max) | ~646 nm (in lipid vesicles) | [2] |

Note: Spectral properties can vary depending on the solvent and local environment. Experimental validation is recommended.

Mechanism of Action: A Nernstian Response to Membrane Potential

The functionality of Oxonol VI as a voltage-sensitive probe is elegantly governed by the Nernst equation. As an anionic dye, it is negatively charged at physiological pH. This charge dictates its distribution across the plasma membrane in response to the cell's membrane potential.

In a typical resting cell, the inside of the plasma membrane is negatively charged relative to the outside (a state of hyperpolarization). This negative interior repels the anionic Oxonol VI, causing it to remain in the extracellular medium. However, when the cell depolarizes, the inside of the membrane becomes less negative (or even positive). This reduction in the negative charge allows the lipophilic Oxonol VI to partition into the lipid bilayer and accumulate within the cell.[1]

Once inside the cell, Oxonol VI binds to intracellular components, primarily proteins and membranes, leading to a significant enhancement of its fluorescence.[3] Therefore, an increase in fluorescence intensity directly correlates with membrane depolarization. Conversely, hyperpolarization leads to the exclusion of the dye and a decrease in fluorescence.

This "slow-response" mechanism, driven by the redistribution of the dye, is distinct from "fast-response" dyes that sense voltage changes through electrochromic shifts. While this makes Oxonol VI less suitable for tracking rapid events like single action potentials, it provides a much larger and more readily detectable change in fluorescence for sustained shifts in membrane potential, making it ideal for applications in non-excitable cells and for high-throughput screening.[4]

Experimental Applications and Protocols

As a Senior Application Scientist, I cannot overstate the importance of robust and well-validated protocols. The following sections provide detailed, step-by-step methodologies for the most common applications of Oxonol VI.

Fluorescence Microscopy: Visualizing Membrane Potential Changes

Fluorescence microscopy with Oxonol VI allows for the spatial and temporal resolution of membrane potential changes in adherent or suspension cells.

2.1.1. Reagent Preparation

-

Oxonol VI Stock Solution (1 mM): Dissolve 7.07 mg of Oxonol VI dipotassium salt in 10 mL of high-quality, anhydrous DMSO. Aliquot into smaller volumes and store at -20°C, protected from light and moisture. The stock solution is stable for at least 6 months when stored properly.[2]

-

Hanks' Balanced Salt Solution (HBSS) or appropriate physiological buffer: Ensure the buffer is at the correct pH and osmolarity for your cells.

2.1.2. Step-by-Step Staining Protocol for Adherent Cells

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and culture until they reach the desired confluency.

-

Prepare Staining Solution: On the day of the experiment, dilute the 1 mM Oxonol VI stock solution in your physiological buffer to a final working concentration of 1-5 µM. The optimal concentration should be determined empirically for your cell type.

-

Cell Washing: Gently wash the cells twice with pre-warmed (37°C) physiological buffer to remove any residual culture medium.

-

Staining: Add the Oxonol VI staining solution to the cells and incubate for 5-15 minutes at 37°C, protected from light.

-

Image Acquisition:

-

Mount the sample on the microscope stage.

-

Use a filter set appropriate for Oxonol VI (e.g., excitation ~610 nm, emission ~650 nm).

-

Acquire a baseline fluorescence image.

-

Induce membrane potential changes using your desired stimulus (e.g., addition of a high concentration of potassium chloride for depolarization, or an ion channel agonist/antagonist).

-

Acquire a time-lapse series of images to monitor the change in fluorescence.

-

2.1.3. Considerations for Live-Cell Imaging

-

Phototoxicity: Minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.[5][6]

-

Controls: Include appropriate controls in your experiment:

-

Positive Control (Depolarization): Treat cells with a high concentration of KCl (e.g., 50 mM) to induce depolarization.

-

Negative Control (Hyperpolarization): Use an agent known to hyperpolarize your cells, if available.

-

Vehicle Control: Treat cells with the solvent used to dissolve your test compounds.

-

Flow Cytometry: High-Throughput Analysis of Membrane Potential

Flow cytometry is a powerful technique for analyzing membrane potential in large cell populations, making it ideal for drug screening and toxicology studies.[7]

2.2.1. Step-by-Step Staining Protocol for Suspension Cells

-

Cell Preparation: Harvest cells and resuspend them in a physiological buffer at a concentration of 1 x 10⁶ cells/mL.[8]

-

Staining: Add Oxonol VI to the cell suspension to a final concentration of 0.5-2 µM. Incubate for 5-15 minutes at 37°C, protected from light.

-

Sample Acquisition:

-

Analyze the stained cells on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm).

-

Collect fluorescence emission in the appropriate channel (e.g., ~660/20 nm bandpass filter).

-

Acquire a baseline reading of the cell population.

-

Add your stimulus and continue to acquire data to monitor the change in fluorescence over time.

-

2.2.2. Data Analysis and Gating

-

Gate on the main cell population using forward and side scatter to exclude debris and dead cells.

-

Analyze the change in the mean or median fluorescence intensity of the gated population over time.

-

For dose-response experiments, titrate your compound of interest and measure the fluorescence at a fixed time point after stimulation.

Calibration of the Fluorescence Signal

For quantitative measurements of membrane potential, it is essential to calibrate the fluorescence signal. This is typically achieved by using the potassium ionophore valinomycin to clamp the membrane potential at known values.[9][10]

2.3.1. Principle of Calibration

Valinomycin selectively transports K⁺ ions across the plasma membrane. By creating a known K⁺ concentration gradient across the membrane, the membrane potential can be set according to the Nernst equation for potassium:

Em = (RT/zF) * ln([K⁺]out / [K⁺]in)

Where:

-

Em is the membrane potential

-

R is the ideal gas constant

-

T is the temperature in Kelvin

-

z is the valence of the ion (1 for K⁺)

-

F is the Faraday constant

-

[K⁺]out and [K⁺]in are the extracellular and intracellular potassium concentrations, respectively.

2.3.2. Calibration Protocol

-

Prepare a series of calibration buffers with varying K⁺ concentrations, keeping the total ionic strength constant (e.g., by replacing KCl with NaCl).

-

Load cells with Oxonol VI as described in the previous protocols.

-

Resuspend the stained cells in a high K⁺ buffer (e.g., 150 mM KCl) containing a low concentration of valinomycin (e.g., 1 µM) to equilibrate the intracellular and extracellular K⁺ concentrations.

-

Rapidly dilute the cells into the different calibration buffers to establish a K⁺ gradient and thus a defined membrane potential.

-

Measure the fluorescence intensity for each K⁺ concentration and plot it against the calculated membrane potential to generate a calibration curve.

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Signal | - Low dye concentration- Inadequate incubation time- Incorrect filter set- Cell death | - Optimize dye concentration and incubation time.- Verify the excitation and emission filters on your instrument.- Check cell viability using a live/dead stain. |

| High Background Fluorescence | - High dye concentration- Dye precipitation- Autofluorescence | - Titrate down the Oxonol VI concentration.- Ensure the stock solution is fully dissolved.- Acquire an image of unstained cells to assess autofluorescence. |

| Inconsistent Results | - Variation in cell number- Temperature fluctuations- Inconsistent timing of additions | - Normalize fluorescence to cell number or a baseline reading.- Maintain a constant temperature throughout the experiment.- Use automated liquid handling for precise timing. |

Concluding Remarks and Future Perspectives

This compound (Oxonol VI) remains a cornerstone tool for researchers investigating cellular electrophysiology. Its robust, Nernstian-based mechanism provides a reliable and quantifiable measure of membrane potential in a wide range of biological systems. The methodologies outlined in this guide, from fluorescence microscopy to high-throughput flow cytometry, offer a solid foundation for its successful implementation.

As with any experimental technique, a thorough understanding of the underlying principles and meticulous attention to detail in protocol execution are paramount. The self-validating nature of the protocols, including the use of appropriate controls and calibration methods, ensures the generation of high-quality, reproducible data.

The field of voltage-sensitive probes is continually evolving, with the development of new dyes offering faster response times, enhanced photostability, and improved spectral properties.[4][11] However, the fundamental principles and applications of established dyes like Oxonol VI provide an invaluable framework for understanding and utilizing these next-generation tools. It is our hope that this guide will serve as a valuable resource for both novice and experienced researchers, empowering them to unlock new insights into the dynamic world of cellular bioenergetics.

References

- Apell, H. J., & Bersch, B. (1987). Oxonol VI as an optical indicator for membrane potentials in lipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 903(3), 480–494.

- Kouřil, R., Šubr, M., Hnátková, K., Sychrová, H., & Gášková, D. (2004). Ratiometric fluorescence measurements of membrane potential generated by yeast plasma membrane H+-ATPase reconstituted into vesicles. FEBS Letters, 569(1-3), 293–297.

- Pratap, P. R., Novak, T. S., & Freedman, J. C. (1989). Two mechanisms by which fluorescent oxonols indicate membrane potential in human red blood cells. The Journal of Membrane Biology, 112(1), 83–94.

- Apell, H. J., & Bersch, B. (1987). Oxonol VI as an optical indicator for membrane potentials in lipid vesicles. PubMed, 903(3), 480-94.

- Das, T. K., Periasamy, N., & Krishnamoorthy, G. (1991). Mechanism of response of potential-sensitive dyes studied by time-resolved fluorescence. Biophysical Journal, 60(5), 1122–1132.

-

ResearchGate. Fluorimetric measurements of membrane potential. (a) Calibration of oxonol VI fluorescence using potentials generated by K + gradients in the presence of valinomycin. [Link]

- Chemla, S., & Destexhe, A. (2009). Voltage-Sensitive Dye Imaging: Technique review and Models. HAL Inria, 00401887.

- Wilson, H. A., & Chused, T. M. (1985). Lymphocyte membrane potential and Ca2+-sensitive potassium channels described by oxonol dye fluorescence measurements. Journal of Cellular Physiology, 125(1), 72–81.

- Zecevic, D., et al. (2009). Voltage-sensitive dye. Scholarpedia, 4(3), 3355.

- Miller, E. W. (2016). Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes. Current Protocols in Chemical Biology, 8(3), 135–144.

- Laris, P. C., Bahr, D. P., & Chaffee, R. R. (1976). Membrane potential in Ehrlich ascites tumor cells: a comparison of two fluorescent probes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 443(2), 227–242.

- Miller, E. W., et al. (2018). Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain. ACS Chemical Neuroscience, 9(5), 975–983.

- Loew, L. M. (2015). Design and Use of Organic Voltage Sensitive Dyes. In Voltage-Sensitive Ion Channels (pp. 3–20). Humana Press.

-

ResearchGate. Can anyone provide advices on using Oxonol VI to measure Δψ in inverted membrane vesicles? [Link]

- Shapiro, H. M. (2000). Membrane potential estimation by flow cytometry. Methods in Cell Biology, 63, 297–316.

- Pouliquin, P., Grouzis, J. P., & Gibrat, R. (1999). Electrophysiological study with oxonol VI of passive NO3- transport by isolated plant root plasma membrane. Biophysical Journal, 76(1 Pt 1), 360–373.

-

Creative Bioarray. Troubleshooting in Fluorescent Staining. [Link]

- Sember, F., et al. (2022). Interferometric excitation fluorescence lifetime imaging microscopy.

-

Bio-Techne. Flow Cytometry Protocol for Staining Membrane Associated Proteins. [Link]

- Tinevez, J. Y., et al. (2017). Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it. Journal of Cellular Physiology, 232(9), 2461–2468.

- Held, P. (2015). Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent Technologies.

-

ResearchGate. Oxonol VI fluorescence in response to inside-positive membrane potentials in liposomes in the. [Link]

-

Addgene. Easy Intracellular Immufluorescence Microscopy Protocol. [Link]

-

Biocompare. Troubleshooting Guide: Staining Issues. [Link]

Sources

- 1. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Interferometric excitation fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phototoxicity in Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. Membrane potential estimation by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Oxonol VI as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Chemical targeting of voltage sensitive dyes to specific cells and molecules in the brain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxonole Blue Dipotassium Salt: Properties, Mechanisms, and Applications in Cellular Bioenergetics and Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the core properties and applications of Oxonole Blue dipotassium salt. Moving beyond a simple datasheet, this document provides in-depth, field-proven insights into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: Understanding Oxonole Dyes

This compound belongs to the oxonol class of anionic dyes, which are widely recognized as powerful tools for monitoring membrane potential in biological systems.[1] Unlike fast-response electrochromic dyes that sense voltage changes in microseconds, oxonols are classified as "slow-response" probes.[2][3] Their mechanism relies on a physical redistribution across the plasma membrane in response to changes in the transmembrane electrical potential, a process that occurs on a timescale of milliseconds to seconds.[3] This characteristic makes them particularly well-suited for measuring resting membrane potential and tracking slower changes in potential across large cell populations, for instance, in response to pharmacological agents or pathological conditions.[4][5] This guide will focus specifically on the dipotassium salt formulation of Oxonole Blue, detailing its mechanism, applications, and best practices for its use in a research setting.

Core Physicochemical and Spectral Properties

A thorough understanding of the fundamental properties of a probe is critical for designing and troubleshooting experiments. This compound is a conjugated triene stain with specific characteristics that dictate its handling and application.[6]

| Property | Value | Source(s) |

| CAS Number | 51858-17-4 | [6][7] |

| Molecular Formula | C₂₅H₁₆K₂N₄O₁₂S₂ | [6] |

| Molecular Weight | 706.74 g/mol | [6] |

| Appearance | Powder | [8] |

| Melting Point | 250 °C (decomposes) | [7][9] |

| λmax (Absorption) | ~630 nm | [7] |

| λmax (Emission) | Varies with binding; ~646 nm reported for similar oxonols | [10] |

| Solubility | Soluble in methanol | [8] |

Note: Spectral properties can shift depending on the solvent environment and binding to cellular components. It is always recommended to perform a spectral scan in the experimental buffer system.

The Nernstian Mechanism of Voltage Sensing

The functionality of Oxonole Blue as a voltage-sensitive probe is governed by its net negative charge at physiological pH and its lipophilic nature, which allows it to partition into cellular membranes. The process is best understood as a dynamic equilibrium described by the Nernst equation.[11][12]

Mechanism Breakdown:

-

Baseline State: In a typical resting cell with a negative internal potential (e.g., -70 mV), the anionic dye is electrophoretically excluded from the cell interior.[4] A partition equilibrium is established where the dye is primarily located in the external medium and bound to the outer leaflet of the plasma membrane.[12]

-

Depolarization: When the membrane potential becomes less negative (depolarizes), the reduced electrical barrier allows the negatively charged dye to move into the cytoplasm. This influx leads to an increased intracellular concentration and subsequent binding to intracellular membranes and proteins. This binding event causes a significant increase in the dye's fluorescence quantum yield.[11][12]

-

Hyperpolarization: Conversely, if the membrane becomes more negative (hyperpolarizes), the anionic dye is driven out of the cell, leading to a decrease in intracellular concentration and a corresponding drop in fluorescence.

The change in fluorescence intensity is therefore directly proportional to the change in membrane potential over a specific range.[13]

Caption: Mechanism of Oxonole Blue voltage sensing.

Key Research Applications and Methodologies

Oxonole Blue's ability to report on membrane potential makes it a versatile tool in cell biology and pharmacology.

Measuring Plasma Membrane Potential by Flow Cytometry

Flow cytometry allows for the quantitative measurement of membrane potential in thousands of single cells, providing population-level statistics.[4] This is particularly powerful for studying heterogeneous cell populations like lymphocytes.[4]

Experimental Protocol: Flow Cytometry Analysis of T-Cell Membrane Potential

-

Reagent Preparation:

-

Oxonole Blue Stock Solution (1 mM): Prepare a stock solution in a suitable organic solvent like DMSO or ethanol. Store at -20°C, protected from light.[10]

-

Cell Culture Medium: Use appropriate buffer or medium (e.g., HBSS or RPMI) for your cells.

-

Calibration Buffers (High K+): Prepare a buffer identical to the cell medium but with a high potassium concentration (e.g., 130 mM KCl) to depolarize the cells. This is used to set the maximum fluorescence signal.

-

Valinomycin Stock (10 mM): Prepare in ethanol. Valinomycin is a potassium ionophore used to clamp the membrane potential to the potassium Nernst potential for calibration.

-

-

Cell Staining and Analysis:

-

Harvest T-cells and wash with phosphate-buffered saline (PBS). Resuspend cells at a concentration of 1 x 10⁶ cells/mL in the desired experimental buffer.

-

Add Oxonole Blue working solution to the cell suspension to a final concentration in the range of 10-500 nM.[10] The optimal concentration must be determined empirically to maximize signal while minimizing toxicity.

-

Incubate cells for 5-15 minutes at room temperature or 37°C, protected from light, to allow the dye to equilibrate.

-

Analyze the cells on a flow cytometer, exciting with a red laser (e.g., 633 nm) and collecting emission in the appropriate far-red channel (e.g., 660/20 nm bandpass filter).

-

Record baseline fluorescence.

-

To test for depolarization, add a stimulating agent (e.g., a high concentration of extracellular K+ or a specific ion channel agonist) and record the increase in fluorescence.

-

For calibration, a series of measurements can be taken in buffers with varying K+ concentrations in the presence of valinomycin to correlate fluorescence intensity with known membrane potential values.

-

Caption: Workflow for membrane potential analysis by flow cytometry.

Monitoring Ion Channel and Transporter Activity

Because the activity of electrogenic ion channels and transporters directly alters membrane potential, Oxonole Blue can serve as an indirect optical indicator of their function. It has been successfully used to detect changes in membrane potential associated with the activity of the (Na⁺ + K⁺)-ATPase and various K⁺ channels.[10][12][14] For example, inhibiting the electrogenic Na⁺/K⁺ pump with ouabain would lead to gradual depolarization, detectable as an increase in Oxonole Blue fluorescence.

Critical Considerations and Inherent Limitations

As with any scientific tool, effective use of Oxonole Blue requires an awareness of its limitations.

-

Response Time: The dye's reliance on transmembrane redistribution means it cannot resolve extremely rapid electrical events like individual neuronal action potentials.[13][15] It is best suited for stable-state measurements or tracking slower kinetic processes.

-

Pharmacological Interference: Oxonol dyes are not inert reporters. They have been shown to possess pharmacological activity, including the modulation of large-conductance Ca²⁺-activated K⁺ (BK) channels and GABA-A receptors.[14][16] This is a critical consideration, as the dye itself could alter the very physiological processes being measured. Self-validation is key: always perform control experiments to assess the effect of the dye alone on the biological readout of interest.

-

Cytotoxicity and Phototoxicity: Like many fluorescent dyes, Oxonole Blue can be cytotoxic at higher concentrations or upon prolonged incubation.[17] Furthermore, intense illumination can lead to the generation of reactive oxygen species (ROS), causing phototoxicity.[17][18] It is imperative to use the lowest possible dye concentration and light exposure that provide an adequate signal-to-noise ratio. Always include unstained and vehicle-treated controls to assess cell viability.[19]

Conclusion

This compound is a valuable slow-response potentiometric probe for the study of cellular membrane potential. Its mechanism, based on Nernstian equilibrium, allows for robust measurements of resting potential and dynamic changes induced by ion channel activity, transport processes, or pharmacological intervention. While researchers must remain vigilant about its limitations, including its slow kinetics and potential for direct pharmacological effects, carefully designed and controlled experiments will continue to yield significant insights into cellular physiology and pathology.

References

-

Morimoto, K., et al. (2007). Voltage-sensitive oxonol dyes are novel large-conductance Ca2+-activated K+ channel activators selective for beta1 and beta4 but not for beta2 subunits. Molecular Pharmacology, 71(4), 1075-88. [Link]

-

Wilson, H. A., & Chused, T. M. (1985). Lymphocyte membrane potential and Ca2+-sensitive potassium channels described by oxonol dye fluorescence measurements. Journal of Cellular Physiology, 125(1), 72-81. [Link]

-

Baskford, C. L., & Smith, J. C. (1979). Oxonol dyes as monitors of membrane potential. Their behavior in photosynthetic bacteria. Biochimica et Biophysica Acta, 545(2), 298-305. [Link]

-

Oxonol VI [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] - 100 mg - Anaspec. (n.d.). AnaSpec. [Link]

-

Suddard, E. J., et al. (2020). Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing. Nature Communications, 11(1), 511. [Link]

-

Voltage-sensitive dye - Wikipedia. (n.d.). Wikipedia. [Link]

-

Bashford, C. L., et al. (1985). Oxonol dyes as monitors of membrane potential: the effect of viruses and toxins on the plasma membrane potential of animal cells in monolayer culture and in suspension. Journal of Cellular Physiology, 123(3), 326-36. [Link]

-

Oxonol VI - Immunomart. (n.d.). Immunomart. [Link]

-

Apell, H. J., & Bersch, B. (1987). Oxonol VI as an optical indicator for membrane potentials in lipid vesicles. Biochimica et Biophysica Acta, 904(1), 75-90. [Link]

-

Apell, H. J., & Bersch, B. (1987). Oxonol VI as an optical indicator for membrane potentials in lipid vesicles. KOPS - University of Konstanz. [Link]

-

Smith, J. C., et al. (1979). The Behavior of Oxonol Dyes in Phospholipid Dispersions. Biophysical Journal, 25(1), 5-26. [Link]

-

Woodford, C. R., et al. (2019). Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes. Journal of Visualized Experiments, (151). [Link]

-

Gaskova, D., et al. (1998). Ratiometric fluorescence measurements of membrane potential generated by yeast plasma membrane H(+)-ATPase reconstituted into vesicles. European Journal of Biochemistry, 258(2), 738-45. [Link]

-

Mennerick, S., et al. (2010). Diverse Voltage-Sensitive Dyes Modulate GABAAReceptor Function. The Journal of Neuroscience, 30(8), 2871–2879. [Link]

-

Zecevic, D., et al. (2009). Voltage-sensitive dye. Scholarpedia, 4(3), 3355. [Link]

-

Miller, A. J., & Cramer, C. L. (1998). Electrophysiological study with oxonol VI of passive NO3- transport by isolated plant root plasma membrane. The Journal of Membrane Biology, 166(3), 227-38. [Link]

-

Bec, R., et al. (2020). Blue Light-Triggered Photochemistry and Cytotoxicity of Retinal. Cellular Signalling, 69, 109547. [Link]

-

First example of oxonol dyes with activatable fluorescence. (n.d.). Ariel University. [Link]

-

Adan, A., et al. (2016). Guidelines for cell viability assays. The FEBS Journal, 283(14), 2635-49. [Link]

-

Park, K. (2015). Phototoxicity: Its Mechanism and Animal Alternative Test Methods. Toxicological Research, 31(2), 97–104. [Link]

-

Benda, A., et al. (2019). Interferometric excitation fluorescence lifetime imaging microscopy. Nature Photonics, 13(5), 329-334. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]

- 3. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]

- 4. Lymphocyte membrane potential and Ca2+-sensitive potassium channels described by oxonol dye fluorescence measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxonol dyes as monitors of membrane potential: the effect of viruses and toxins on the plasma membrane potential of animal cells in monolayer culture and in suspension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound Dye content 70 % | Sigma-Aldrich [sigmaaldrich.com]

- 8. Oxonol VI suitable for fluorescence, ≥95% (UV) | Sigma-Aldrich [sigmaaldrich.com]

- 9. labsolu.ca [labsolu.ca]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Slow-Response Probes—Section 22.3 | Thermo Fisher Scientific - ID [thermofisher.com]

- 12. Oxonol VI as an optical indicator for membrane potentials in lipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Oxonol dyes as monitors of membrane potential. Their behavior in photosynthetic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Voltage-sensitive oxonol dyes are novel large-conductance Ca2+-activated K+ channel activators selective for beta1 and beta4 but not for beta2 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Diverse Voltage-Sensitive Dyes Modulate GABAAReceptor Function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phototoxicity: Its Mechanism and Animal Alternative Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Guidelines for cell viability assays [ouci.dntb.gov.ua]

Navigating Cellular Bioenergetics: An In-Depth Technical Guide to Oxonol Blue Dipotassium Salt as a Potential-Sensitive Dye

In the intricate landscape of cellular physiology and drug discovery, the ability to accurately measure changes in plasma membrane potential is paramount. These fluctuations are fundamental to a myriad of cellular processes, from neuronal signaling and muscle contraction to ion channel function and cellular excitability. Potential-sensitive dyes, or potentiometric probes, have emerged as indispensable tools for monitoring these changes in real-time. This guide provides a comprehensive technical overview of Oxonol Blue dipotassium salt, a member of the slow-response class of anionic potential-sensitive dyes, for researchers, scientists, and drug development professionals.

The Foundational Principle: Unveiling Membrane Potential with Slow-Response Dyes

Unlike their fast-response counterparts that undergo rapid electronic rearrangements within the membrane, slow-response dyes like Oxonol Blue operate on a principle of transmembrane redistribution. These anionic dyes are lipophilic and negatively charged, properties that govern their partitioning between the extracellular medium and the cell's interior.

In a resting cell with a negative internal potential (hyperpolarized), the negatively charged Oxonol Blue molecules are electrostatically repelled from the inner leaflet of the plasma membrane, resulting in low intracellular concentration and consequently, low fluorescence. Upon depolarization, the intracellular environment becomes less negative, reducing the electrostatic barrier and allowing the dye to enter the cell and bind to intracellular components. This binding event leads to a significant increase in fluorescence intensity, providing a robust and measurable signal of membrane depolarization.

Caption: Mechanism of Oxonol Blue as a potential-sensitive dye.

Key Characteristics and Considerations

Before embarking on experimental design, it is crucial to understand the inherent properties of Oxonol Blue and the broader class of oxonol dyes.

| Property | Description | Implication for Experimental Design |

| Response Speed | Slow (milliseconds to seconds) | Not suitable for resolving individual action potentials but ideal for monitoring sustained changes in membrane potential, such as those occurring in high-throughput screening (HTS) assays. |

| Signal Polarity | Fluorescence increases upon depolarization | Provides a direct and intuitive readout of cellular excitation. |

| Spectral Properties | Excitation: ~451-495 nm (Blue); Emission: ~496-570 nm (Green) | Compatible with standard fluorescence plate readers and microscopes equipped with appropriate filter sets (e.g., FITC/GFP). |

| Potential for Artifacts | Can interact with certain pharmacological compounds.[1][2] | Essential to perform control experiments to rule out direct compound-dye interactions. |

| Phototoxicity | Less of a concern compared to some other dyes due to lower excitation energy, but can still occur with prolonged high-intensity illumination. | Minimize light exposure and use the lowest possible excitation intensity that provides an adequate signal-to-noise ratio. |

Experimental Workflow: A Guide to a Robust Plate Reader-Based Assay

This section outlines a detailed protocol for a 96-well fluorescence plate reader assay, a common application for Oxonol Blue in drug discovery for screening ion channel modulators.

Caption: A typical workflow for a plate reader-based membrane potential assay.

Materials and Reagents

-

Oxonol Blue dipotassium salt (CAS 51858-17-4)[3]

-

DMSO (Dimethyl sulfoxide), anhydrous

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Cell line of interest (e.g., HEK293 cells stably expressing an ion channel)

-

Black, clear-bottom 96-well microplates

-

Positive control (e.g., a known activator of the target ion channel)

-

Negative control (e.g., a known inhibitor of the target ion channel)

-

Depolarization solution (e.g., HBSS with elevated KCl concentration)

Step-by-Step Protocol

-

Cell Seeding:

-

The day before the assay, seed cells into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. The optimal seeding density should be determined empirically for each cell line.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

-

Reagent Preparation:

-

Oxonol Blue Stock Solution (e.g., 10 mM): Prepare a stock solution of Oxonol Blue in anhydrous DMSO. This stock solution can be stored at -20°C, protected from light.

-

Dye Loading Buffer: On the day of the experiment, dilute the Oxonol Blue stock solution in HBSS with 20 mM HEPES to the desired final working concentration. A typical starting concentration is 1-10 µM, but this should be optimized for your specific cell type and assay conditions.

-

-

Dye Loading:

-

Carefully remove the growth medium from the cell plate.

-

Add the Dye Loading Buffer to each well (e.g., 100 µL per well).

-

Incubate the plate at room temperature or 37°C for 30-60 minutes, protected from light. The optimal loading time and temperature should be determined empirically.

-

-

Compound Addition:

-

Prepare a plate with your test compounds, positive and negative controls at the desired concentrations in HBSS.

-

After the dye loading incubation, add the compound solutions to the cell plate (e.g., 25 µL per well).

-

Incubate for 15-30 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Set up the fluorescence plate reader to the appropriate excitation and emission wavelengths for Oxonol Blue (e.g., Ex: 485 nm, Em: 525 nm).

-

Establish a baseline fluorescence reading for each well for a short period (e.g., 10-20 seconds).

-

Using the plate reader's injection system, add the depolarization solution to all wells.

-

Immediately begin kinetic fluorescence readings for a period of 1-5 minutes.

-

Data Analysis and Interpretation

The primary output of the assay is a kinetic fluorescence trace for each well. The response to the depolarization stimulus in the presence of a test compound is compared to the response in the absence of the compound (vehicle control).

-

Activators: Compounds that activate an ion channel leading to depolarization will result in a faster and/or larger increase in fluorescence compared to the vehicle control.

-

Inhibitors: Compounds that inhibit an ion channel that is active at the resting membrane potential or is activated by the depolarization stimulus will result in a slower and/or smaller increase in fluorescence.

For quantitative analysis, parameters such as the peak fluorescence, the area under the curve (AUC), or the initial rate of fluorescence increase can be calculated.

Ensuring Scientific Integrity: A Self-Validating System

To ensure the trustworthiness of your results, it is imperative to include appropriate controls in every experiment:

-

Vehicle Control: This establishes the baseline response of the cells to the depolarization stimulus.

-

Positive Control: A known activator of the target ion channel should produce a robust and reproducible increase in fluorescence. This confirms that the assay is capable of detecting an activation event.

-

Negative Control: A known inhibitor should attenuate the fluorescence response. This validates the assay's ability to detect inhibition.

-

Compound-Dye Interaction Control: To rule out artifacts, test compounds should be added to wells containing the dye loading buffer but no cells. A significant change in fluorescence indicates a direct interaction between the compound and the dye.

Conclusion

Oxonol Blue dipotassium salt is a valuable tool for researchers studying membrane potential dynamics, particularly in the context of high-throughput screening for ion channel modulators. Its slow-response mechanism, while not suitable for resolving rapid neuronal firing, provides a robust and sensitive readout of sustained changes in membrane potential. By understanding its mechanism of action, key characteristics, and by implementing a well-controlled experimental workflow, researchers can confidently employ Oxonol Blue to advance our understanding of cellular electrophysiology and accelerate the discovery of novel therapeutics.

References

Sources

Oxonole Blue Dipotassium Salt (CAS: 51858-17-4): A Comprehensive Technical Guide for Cellular Membrane Potential Analysis

Foreword: Unveiling Cellular Dynamics with Oxonole Blue

In the intricate world of cellular biology and drug discovery, the measurement of plasma membrane potential stands as a critical parameter for understanding cellular health, signaling pathways, and the effects of novel therapeutic agents. Among the arsenal of tools available to researchers, voltage-sensitive dyes have emerged as indispensable probes for monitoring these dynamic changes. This guide provides an in-depth technical overview of Oxonole Blue dipotassium salt, a potent anionic fluorescent dye, designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness its capabilities. We will delve into its fundamental properties, mechanism of action, and provide a detailed protocol for its application in robust and reliable membrane potential assays.

Core Characteristics of this compound

This compound is a conjugated triene stain belonging to the oxonol class of anionic dyes.[1][2][3] Its chemical structure and properties are tailored for sensitive detection of membrane potential fluctuations in a variety of cell types.

| Property | Value | Source(s) |

| CAS Number | 51858-17-4 | [1][3] |

| Molecular Formula | C₂₅H₁₆K₂N₄O₁₂S₂ | [1] |

| Molecular Weight | 706.74 g/mol | [1] |

| Appearance | Solid | N/A |

| Melting Point | 250 °C (decomposes) | [4] |

The "On-Off" Mechanism: How Oxonole Dyes Sense Voltage

The efficacy of oxonol dyes, including Oxonole Blue, as membrane potential indicators is rooted in their voltage-sensitive partitioning between the aqueous environment and the hydrophobic lipid bilayer of the cell membrane. This behavior is often described by an "on-off" mechanism.[5]

In a resting cell with a negative intracellular potential, the anionic Oxonole Blue dye is electrophoretically driven to accumulate on the outer leaflet of the plasma membrane. This binding to the membrane results in an enhanced fluorescence signal. Conversely, as the cell depolarizes and the intracellular environment becomes more positive, the negatively charged dye is repelled from the membrane and disperses into the extracellular medium, leading to a decrease in fluorescence. This dynamic partitioning allows for a ratiometric or intensity-based readout of changes in membrane potential.

Several studies have elucidated the intricacies of this mechanism, highlighting that the dye molecules orient themselves within the membrane, and the fluorescence changes are a direct consequence of this potential-driven movement.[5]

Caption: "On-Off" mechanism of Oxonole Blue.

Spectroscopic Properties

While specific excitation and emission maxima for this compound can vary slightly depending on the solvent and binding state, the general spectral characteristics of related oxonol dyes provide a strong reference. For instance, Oxonol V has been reported with excitation and emission maxima around 640 nm and in the red-shifted region, respectively.[5] It is crucial for researchers to determine the optimal excitation and emission wavelengths for their specific experimental setup and cell type.

Experimental Protocol: Membrane Potential Assay

This protocol provides a robust framework for measuring changes in cellular membrane potential using this compound in a 96-well plate format, suitable for high-throughput screening.

Materials

-

This compound (CAS: 51858-17-4)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Cells of interest

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with appropriate filter sets

-

Positive control (e.g., high concentration of potassium chloride to induce depolarization)

-

Negative control (e.g., vehicle-treated cells)

Stock Solution Preparation

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light. The shelf life of the stock solution is typically several months when stored properly.[4]

Assay Procedure

-

Cell Plating: Seed the cells of interest into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate under standard cell culture conditions.

-

Dye Loading:

-

On the day of the assay, remove the culture medium from the wells.

-

Prepare a working solution of Oxonole Blue by diluting the stock solution in HBSS or the desired assay buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell line and experimental condition.

-

Add the dye-loading solution to each well and incubate for 15-60 minutes at 37°C, protected from light.

-

-

Compound Addition: After the incubation period, add the test compounds, positive control (e.g., KCl to a final concentration of 50-100 mM), and vehicle control to the respective wells.

-

Fluorescence Measurement:

-

Immediately after compound addition, place the plate in a fluorescence plate reader.

-

Measure the fluorescence intensity at appropriate time points. For kinetic assays, continuous reading over a period of minutes is recommended.

-

Use an excitation wavelength of approximately 620-630 nm and an emission wavelength of approximately 660-670 nm. These settings should be optimized based on the instrument and specific dye characteristics.

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of the compound-treated wells to the vehicle control.

-

Calculate the percentage change in fluorescence to determine the effect of the compounds on membrane potential. A decrease in fluorescence indicates depolarization, while an increase suggests hyperpolarization.

-

Caption: Experimental workflow for a membrane potential assay.

Safety and Handling

This compound should be handled with standard laboratory precautions. It is classified as a skin and eye irritant and may cause respiratory irritation.[4] Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area and avoid inhalation of dust.[6]

| Hazard Statement | Precautionary Statement |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

Troubleshooting and Considerations

-

Dye Concentration: The optimal dye concentration can vary between cell types. High concentrations may lead to cytotoxicity or signal quenching. A concentration titration is recommended.

-

Signal-to-Noise Ratio: To improve the signal-to-noise ratio, ensure a healthy and confluent cell monolayer. Washing the cells after dye loading can reduce background fluorescence but may also lead to the loss of some cell-associated dye.

-

Photobleaching: Oxonole dyes can be susceptible to photobleaching. Minimize exposure to light during incubation and reading steps.

-

Quenching: Some compounds may intrinsically quench the fluorescence of Oxonole Blue. It is advisable to perform a control experiment to test for compound-induced fluorescence quenching in a cell-free system. The principles of fluorescence quenching involve a decrease in fluorescence intensity due to a variety of molecular interactions.[7][8][9]

Conclusion: A Versatile Tool for Cellular Electrophysiology

This compound is a valuable and versatile tool for the real-time monitoring of cellular membrane potential. Its straightforward "on-off" mechanism and suitability for high-throughput screening make it an attractive choice for a wide range of applications in basic research and drug discovery. By understanding its core principles and following a well-defined experimental protocol, researchers can confidently and accurately probe the dynamic electrical landscape of the cell.

References

-

Apell, H. J., & Bersch, B. (1987). Use of oxonol V as a probe of membrane potential in proteoliposomes containing cytochrome oxidase in the submitochondrial orientation. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 904(2), 231-242. [Link]

-

Wilson, H. A., & Chused, T. M. (1985). Lymphocyte membrane potential and Ca2+-sensitive potassium channels described by oxonol dye fluorescence measurements. The Journal of cell physiology, 125(1), 72–81. [Link]

-

ResearchGate. Is it possible to measure the membrane potential of live cells in a 96 well plate using voltage sensitive dyes such as oxonols?. [Link]

-

Laboshop. SAFETY DATA SHEET (EC 1907/2006). [Link]

-

Fairless, R., Beck, A., Kravchenko, M., Williams, S. K., Wissenbach, U., Diem, R., & Flockerzi, V. (2013). Membrane potential measurements of isolated neurons using a voltage-sensitive dye. PloS one, 8(3), e58260. [Link]

-

ResearchGate. How to measure bacterial membrane potential by fluorescence measurement or imaging?. [Link]

-

Lakowicz, J. R., & Weber, G. (1973). Quenching of protein fluorescence by oxygen. Detection of structural fluctuations in proteins on the nanosecond time scale. Biochemistry, 12(21), 4161–4170. [Link]

-

Hed, J., Hallden, G., Johansson, S. G., & Larsson, P. (1987). A fluorescence quenching technique using trypan blue to differentiate between attached and ingested glutaraldehyde-fixed red blood cells in phagocytosing murine macrophages. Journal of immunological methods, 101(1), 119–125. [Link]

-

Ghisaidoobe, A. B. T., & Chung, S. J. (2014). Tryptophan fluorescence quenching assays for measuring protein-ligand binding affinities: principles and a practical guide. Molecules (Basel, Switzerland), 19(10), 16494–16514. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Home Page | BIOZOL [biozol.de]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Use of oxonol V as a probe of membrane potential in proteoliposomes containing cytochrome oxidase in the submitochondrial orientation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. laboshop.com [laboshop.com]

- 7. Quenching of Protein Fluorescence by Oxygen. Detection of Structural Fluctuations in Proteins on the Nanosecond Time Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A fluorescence quenching technique using trypan blue to differentiate between attached and ingested glutaraldehyde-fixed red blood cells in phagocytosing murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

Oxonole Blue dipotassium salt molecular weight

An In-depth Technical Guide to Oxonole Blue Dipotassium Salt for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application and properties of this compound. We will move beyond basic specifications to explore the causality behind its mechanism of action, provide robust, self-validating experimental protocols, and contextualize its use in modern research and development.

PART 1: Core Physicochemical Characteristics

This compound is a lipophilic anionic dye belonging to the oxonol family of fluorescent probes. Its utility is fundamentally tied to its chemical structure and resulting electrochemical properties. A precise understanding of its molecular weight and formula is the cornerstone of accurate and reproducible experimental design.

1.1: Quantitative Data Summary

For any laboratory application, the accuracy of molar concentrations is paramount. The definitive molecular characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₅H₁₆K₂N₄O₁₂S₂ | [1][2][3][4] |

| Molecular Weight | 706.74 g/mol | [1][2][3][4] |

| CAS Number | 51858-17-4 | [1][2][3][4] |

| Appearance | Off-White/Solid | [5] |

| Purity | ≥70% (Dye Content) | [2] |

Note: Always refer to the lot-specific Certificate of Analysis for the most precise data.

1.2: Solubility and Storage

Expertise & Experience: The dipotassium salt form enhances aqueous solubility compared to its free acid counterpart. However, for stock solutions, the use of a dry, polar aprotic solvent is critical to prevent aggregation and degradation.

-

Recommended Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).

-

Storage Conditions: Store stock solutions at -20°C, protected from light and moisture. Aliquoting into single-use volumes is strongly recommended to avoid repeated freeze-thaw cycles which can compromise dye integrity.

PART 2: Mechanism of Action as a Voltage-Sensitive Probe

Oxonole Blue is classified as a "slow-response" voltage-sensitive dye. Its mechanism is not based on an instantaneous conformational change (as seen in "fast" dyes), but rather on a physical redistribution across the plasma membrane, driven by the transmembrane potential.[3][4]

Causality of Experimental Choice: The choice of a slow-response dye like Oxonole Blue is deliberate. It is ideal for measuring sustained changes in membrane potential (seconds to minutes) rather than transient action potentials (milliseconds). This makes it highly suitable for assays monitoring cellular responses to drug compounds, ion channel modulation over time, or processes like apoptosis.

-

Polarized State (Resting Cell): In a typical resting cell, the cytoplasm is negatively charged relative to the extracellular space (~ -70mV). This negative interior potential attracts the anionic Oxonole Blue dye, causing it to accumulate on the inner leaflet of the plasma membrane. This intracellular accumulation leads to self-quenching of the dye's fluorescence, resulting in a low baseline signal.

-

Depolarized State: Upon depolarization (e.g., opening of Na⁺ or Ca²⁺ channels), the intracellular environment becomes less negative. This reduction in the potential gradient allows the anionic dye to exit the cell and partition into the outer leaflet of the plasma membrane. The reduced intracellular concentration and de-aggregation of the dye result in a significant increase in fluorescence intensity.

Caption: Transmembrane potential dictates Oxonole Blue distribution and signal.

PART 3: Self-Validating Experimental Workflow

Trustworthiness: A robust protocol must include internal controls that validate the assay's performance. The following workflow for measuring membrane potential changes in a cell-based microplate assay incorporates a positive control for maximal depolarization.

3.1: Protocol: Cell-Based Membrane Potential Assay

-

Preparation of Reagents:

-

1 mM Stock Solution: Based on the molecular weight of 706.74 g/mol , dissolve 7.07 mg of this compound in 10 mL of anhydrous DMSO.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Positive Control: Assay Buffer containing a high concentration of potassium chloride (e.g., 150 mM KCl), with NaCl concentration adjusted to maintain osmolarity.

-

-

Experimental Procedure:

-

Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom microplate and culture until they form a confluent monolayer.

-

Dye Loading:

-

Remove culture medium.

-

Add 100 µL of Assay Buffer containing the desired concentration of Oxonole Blue (typically 1-5 µM, requires optimization) to each well.

-

Incubate for 30-60 minutes at 37°C, protected from light, to allow the dye to equilibrate.

-

-

Baseline Measurement: Read fluorescence using a plate reader (Excitation: ~490 nm, Emission: ~530 nm).[4]

-

Compound Addition: Add your test compounds (e.g., 10 µL of a 10X stock) to the appropriate wells. Add vehicle control to other wells.

-

Kinetic Measurement: Immediately begin reading the plate kinetically for a desired period (e.g., every 30 seconds for 15 minutes) to capture the response profile.

-

Positive Control Addition: At the end of the kinetic read, add a high-K⁺ buffer to all wells to induce maximal depolarization and record the final, maximal fluorescence signal.

-

-

Data Analysis:

-

Normalize the data. A common method is to express the response as a percentage of the maximal depolarization signal:

-

% Response = [(F_compound - F_baseline) / (F_maxK+ - F_baseline)] * 100

-

-

Caption: Step-by-step workflow for a self-validating membrane potential assay.

References

-

MP Biomedicals. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Oxonic acid potassium salt. Retrieved from [Link]

Sources

Oxonole Blue dipotassium salt for membrane potential measurement

An In-Depth Technical Guide to Membrane Potential Measurement Using Oxonole Blue (Oxonol VI)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Oxonole Blue dipotassium salt, commonly known as Oxonol VI, for the measurement of cellular and vesicular membrane potential. We will delve into the core principles of its mechanism, provide detailed, field-tested protocols for various applications, and offer insights into data analysis and troubleshooting to ensure the integrity and reproducibility of your results.

Introduction: Understanding Oxonol VI

Oxonol VI is a member of the anionic oxonol family of "slow-response" potentiometric probes.[1] Unlike fast-response dyes that sense potential changes via intramolecular rearrangement, slow-response probes function by physically redistributing across the plasma membrane in response to the electrical gradient.[1] This redistribution mechanism results in a significantly larger fluorescence signal change, typically around 1% per millivolt (mV), making Oxonol VI highly suitable for detecting changes in the average membrane potential of non-excitable cells.[1][2] Its applications are diverse, ranging from monitoring the activity of reconstituted ion pumps like (Na+ + K+)-ATPase in lipid vesicles to high-throughput screening of ion channel modulators in cell-based assays.[3][4][5]

The Core Mechanism: A Nernstian Response

The functionality of Oxonol VI is governed by the fundamental principles of electrophysiology, specifically the Nernst equilibrium. As a lipophilic anion, its movement across the cell membrane is dictated by the transmembrane potential.[3][5]

-

In Polarized Cells (Negative Resting Potential): A healthy, resting cell typically maintains a negative potential on the interior of its plasma membrane (-40 to -90 mV). This negative charge electrostatically repels the anionic Oxonol VI dye, largely excluding it from the cytoplasm.

-

In Depolarized Cells (Less Negative Potential): When ion channels or pumps are activated, causing an influx of positive ions (e.g., Na+, Ca2+) or an efflux of negative ions, the membrane potential becomes less negative (depolarizes). This reduction in the negative interior charge allows the anionic Oxonol VI to enter the cell, moving down its electrochemical gradient.[2] Once inside, the dye binds to intracellular proteins and membranes, leading to a significant enhancement of its fluorescence and a red spectral shift.[2][6]

Therefore, an increase in fluorescence intensity directly correlates with membrane depolarization , while a decrease in fluorescence signifies membrane hyperpolarization.[1][7] This relationship is the basis for all Oxonol VI-based assays.

Caption: Depiction of Oxonol VI partitioning based on membrane potential.

Core Concepts and Pre-Experimental Considerations

Successful implementation of an Oxonol VI assay requires careful planning. Below are key technical properties and considerations.

Technical Data Summary

| Property | Value | Source(s) |

| Probe Type | Anionic, Slow-Response Potentiometric Dye | [1][2] |

| Molecular Weight | ~316.35 g/mol | [1] |

| Typical Ex/Em (Bound) | ~614 nm / ~646 nm | [4] |

| Alternate Ex/Em | ~523 nm / ~630 nm (in 0.1 M Tris pH 9.0) | |

| Solubility | Soluble in DMSO and Ethanol | [1][4] |

| Typical Working Conc. | 10 nM - 500 nM | [4] |

| Response Time | Slower than FRET or fast-response dyes | [1][2][8] |

Advantages and Limitations

Advantages:

-

Large Signal Window: The redistribution mechanism produces a large change in fluorescence, providing a high signal-to-noise ratio.[1]

-

Plasma Membrane Specificity: As an anionic dye, it is largely excluded from negatively charged mitochondria, making it primarily sensitive to changes in the plasma membrane potential.[2]

-

Versatility: Can be used in diverse systems, from reconstituted vesicles to whole cells in high-throughput formats.[3][9]

Limitations:

-

Slow Response Time: The kinetics are dependent on the physical movement of the dye across the membrane, making it unsuitable for measuring transient, millisecond-scale events like individual neuronal action potentials.[1]

-

Pharmacological Activity: Oxonol dyes have been reported to have activity against various ion channels and receptors, which could be a confounding factor when screening for modulators of these targets.[2]

-

Calibration Complexity: Interactions between anionic oxonols and cationic calibration reagents like the K+-valinomycin complex can complicate precise voltage calibration.[2]

-

Compound Interference: In drug screening, test compounds may interact directly with the dye, causing fluorescence quenching or enhancement, or may be autofluorescent at the dye's wavelengths.[8]

Experimental Protocols

Adherence to a validated protocol is critical for reproducibility. The following are step-by-step methodologies for common applications.

General Workflow

The overall process for a cell-based assay follows a consistent pattern, from preparation to analysis.

Caption: Standardized workflow for a microplate-based Oxonol VI experiment.

Reagent Preparation

Stock Solution (1-3 mM):

-

Oxonol VI powder is typically supplied in milligram quantities. Refer to the manufacturer's datasheet for the exact molecular weight.

-

Prepare a stock solution of 1 to 3.16 mM in anhydrous DMSO or ethanol.[1][4] For example, to make a 1.9 mM stock from 1 mg of DiBAC4(3) (a related oxonol), dissolve in 1 mL of DMSO.[10]

-

Store the stock solution at -20°C, protected from light and moisture.[4] Aliquoting is recommended to avoid freeze-thaw cycles. The stock is typically stable for at least one month at -20°C or six months at -80°C.[4]

Assay Buffer:

-

A common choice is Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.

-

For calibration experiments, you will need to prepare a set of buffers with varying K+ concentrations, maintaining osmolarity by adjusting the Na+ concentration.

Protocol for Microplate-Based Assays (HTS)

This protocol is optimized for 96- or 384-well plates and is suitable for screening applications.

-

Cell Seeding: Seed cells in a black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

-

Dye Loading: a. Aspirate the culture medium from the wells. b. Gently wash the cells once with 100 µL of assay buffer (e.g., HBSS with HEPES). c. Prepare the Oxonol VI loading solution by diluting the stock solution into the assay buffer to a final concentration of 10-500 nM.[4] The optimal concentration should be determined empirically for your cell type. d. Add 100 µL of the loading solution to each well and incubate for 20-30 minutes at room temperature or 37°C, protected from light.[10]

-

Compound Addition: Add test compounds, positive controls (e.g., 50 mM KCl to induce depolarization), and vehicle controls (e.g., 0.1% DMSO) to the wells.

-

Fluorescence Measurement: a. Place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths (e.g., Ex: 610 nm, Em: 650 nm). b. Allow the plate to equilibrate for 2-5 minutes. c. Measure the baseline fluorescence (F₀). d. If studying the response to a stimulus, use an injector to add the stimulant and immediately begin kinetic reading for several minutes. Otherwise, for endpoint assays, read the final fluorescence (F).

Protocol for Reconstituted Vesicles

This protocol is adapted for studying ion transporters reconstituted into liposomes.[3][5]

-

Vesicle Preparation: Prepare proteoliposomes containing the transporter of interest (e.g., (Na+ + K+)-ATPase) with a defined internal buffer composition.

-

Assay Setup: a. Add 1 mL of the appropriate external buffer to a fluorescence cuvette and allow it to equilibrate to the desired temperature (e.g., 20°C).[4] b. Measure the background fluorescence of the buffer. c. Add the prepared Oxonol VI working solution to the cuvette (final concentration 10-500 nM) and wait for the signal to stabilize.[4]

-

Potential Generation: a. Add a small volume of the vesicle suspension to the cuvette and monitor the fluorescence until a stable baseline is achieved.[4] b. Initiate transport activity to generate a membrane potential. For example, add ATP to the external medium to activate outward-facing (Na+ + K+)-ATPase, which pumps net positive charge into the vesicle interior, causing depolarization (inside-positive potential).[3][5]

-

Data Acquisition: Continuously monitor the fluorescence signal. An increase in fluorescence indicates the generation of an inside-positive potential.[3][5]

Calibration and Data Analysis

Raw fluorescence values must be converted into a meaningful biological output.

Data Normalization (ΔF/F₀)

For most applications, the change in fluorescence is expressed relative to the initial baseline. This normalization corrects for variations in cell number, dye loading, and lamp intensity.

ΔF/F₀ = (F - F₀) / F₀

Where:

-

F is the fluorescence at a given time point (or after treatment).

-

F₀ is the initial baseline fluorescence before treatment.

Membrane Potential Calibration

To correlate fluorescence changes with absolute membrane potential in millivolts (mV), a calibration curve must be generated. This is typically achieved by using the K+ ionophore valinomycin to clamp the membrane potential at known values defined by the Nernst equation for K+.[3][5]

Nernst Potential for K+ (Eₖ): Eₖ (mV) = 61.5 * log₁₀ ([K+]ₒᵤₜ / [K+]ᵢₙ)

Caption: Workflow for generating a known potential using a K+ gradient and valinomycin.

Calibration Protocol:

-

Prepare cells or vesicles with a known intracellular K+ concentration ([K+]ᵢₙ).

-

Suspend the cells/vesicles in a series of calibration buffers with varying extracellular K+ concentrations ([K+]ₒᵤₜ), maintaining ionic strength with Na+.

-

Add Oxonol VI and allow the signal to stabilize.

-

Add a small amount of valinomycin (e.g., 1 µM). Valinomycin will selectively shuttle K+ across the membrane, forcing the membrane potential to equilibrate with the Nernst potential for K+.

-

Record the final, stable fluorescence value for each [K+]ₒᵤₜ.

-

Plot the normalized fluorescence (ΔF/F₀) against the calculated membrane potential (mV) for each condition to generate a calibration curve.[11]

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Weak or No Signal | - Dye concentration too low.- Cell viability is poor.- Instrument settings (gain, focal height) are not optimal. | - Titrate Oxonol VI concentration.- Check cell health with a viability stain (e.g., Trypan Blue).- Optimize reader settings using a positive control well.[12] |

| High Background Signal | - Dye concentration too high.- Autofluorescence from media components (e.g., phenol red, FBS).- Autofluorescence from test compounds. | - Reduce dye concentration.- Perform the final measurement step in a serum-free, phenol red-free buffer like HBSS.[12]- Pre-screen compounds for fluorescence in a cell-free plate.[8] |

| Signal Decreases Upon Depolarization | - This is unexpected for Oxonol VI. May indicate dye photobleaching, cell death, or an artifact. | - Reduce excitation light intensity or exposure time.- Run a cell viability assay in parallel.- Verify the response with a well-characterized depolarizing agent like gramicidin or high KCl. |

| Inconsistent Results | - Uneven cell seeding.- Temperature fluctuations.- Inconsistent incubation times. | - Ensure a homogenous single-cell suspension before seeding.- Use a temperature-controlled plate reader and allow the plate to equilibrate.- Standardize all incubation steps precisely. |

Conclusion

Oxonole Blue (Oxonol VI) is a powerful and sensitive tool for measuring changes in plasma membrane potential. Its large fluorescence response makes it ideal for cell-based screening and for studying the electrogenic activity of transporters. By understanding its Nernstian mechanism of action, carefully optimizing protocols for specific platforms, and implementing proper controls and calibration procedures, researchers can generate robust and reliable data. This guide serves as a foundational resource to empower scientists in leveraging this technology for their discovery and development efforts.

References

-

Apell, H. J., & Bersch, B. (1987). Oxonol VI as an optical indicator for membrane potentials in lipid vesicles. Biochimica et Biophysica Acta (BBA) - Biomembranes, 903(3), 480–494. [Link]

-

Pratap, P. R., Novak, T. S., & Freedman, J. C. (1991). Two mechanisms by which fluorescent oxonols indicate membrane potential in human red blood cells. Biophysical Journal, 59(4), 834-849. [Link]

-

Apell, H. J., & Bersch, B. (1987). Oxonol VI as an optical indicator for membrane potentials in lipid vesicles. PubMed. [Link]

-

Pouliquin, P., Grouzis, J. P., & Gibrat, R. (1999). Electrophysiological study with oxonol VI of passive NO3- transport by isolated plant root plasma membrane. Biophysical Journal, 76(1 Pt 1), 360–373. [Link]

-

Holoubek, A., et al. (2003). Ratiometric fluorescence measurements of membrane potential generated by yeast plasma membrane H+-ATPase reconstituted into vesicles. Biochimica et Biophysica Acta - Biomembranes, 1609(1), 71-79. [Link]

-

Wolff, C., Fuks, B., & Chatelain, P. (2003). Comparative Study of Membrane Potential-Sensitive Fluorescent Probes and their Use in Ion Channel Screening Assays. Journal of Biomolecular Screening, 8(5), 533-543. [Link]

-

Shapiro, A. B. (2015). Answer to "Can anyone provide advices on using Oxonol VI to measure Δψ in inverted membrane vesicles?". ResearchGate. [Link]

-

Adams, D. S., & Levin, M. (2012). Measuring Resting Membrane Potential Using the Fluorescent Voltage Reporters DiBAC4(3) and CC2-DMPE. Cold Spring Harbor Protocols, 2012(4). [Link]

-

Amoeba Sisters. (2023). Action Potential. YouTube. [Link]

-

Wikipedia. (n.d.). Action potential. Retrieved from Wikipedia. [Link]

-

Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide. Retrieved from Bio-Rad website. [Link]

-

M beşter, D., & Sepčić, K. (2020). A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole. International Journal of Molecular Sciences, 21(4), 1435. [Link]

-

Tufts University. (n.d.). DiBAC4(3) voltage dye protocol. Retrieved from Tufts University website. [Link]

-

ResearchGate. (n.d.). Fluorimetric measurements of membrane potential. (a) Calibration of oxonol VI fluorescence.... Retrieved from ResearchGate. [Link]

-

Ward, M. W., et al. (2007). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Journal of Physiology, 581(Pt 3), 1307-1322. [Link]

-

ResearchGate. (n.d.). Compound-dye interaction of DiBAC 4 (3). The membrane potential probe.... Retrieved from ResearchGate. [Link]

-

Bitesize Bio. (2023). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from Bitesize Bio website. [Link]

Sources

- 1. Oxonol VI [Bis-(3-propyl-5-oxoisoxazol-4-yl)pentamethine oxonol] | AAT Bioquest [aatbio.com]